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Compound of Interest

Triangulo-
Compound Name: o
dodecacarbonyltriosmium

Cat. No.: B097018

An In-depth Technical Guide to the Thermochemical Properties of Triangulo-
dodecacarbonyltriosmium

This guide provides a comprehensive overview of the thermochemical data for Triangulo-
dodecacarbonyltriosmium, Os3(CO)12, tailored for researchers, scientists, and professionals
in drug development. It includes quantitative data, general experimental protocols, and
visualizations of key chemical pathways.

Physicochemical and Thermochemical Data

Triangulo-dodecacarbonyltriosmium is a yellow, crystalline, air-stable solid at room
temperature.[1] It is a fundamental metal carbonyl cluster with a molecular structure of Dsh
symmetry, featuring an equilateral triangle of osmium atoms.[1] Key physicochemical and
thermochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of Os3(CO)z2
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Property Value Reference
Molecular Formula C120120s3 [2]
Molecular Weight 906.81 g/mol [2]
Appearance Yellow Crystalline Solid [1]

Melting Point 224 °C (with decomposition) [11[3]
Density 3.48 g/cm?3 [1]

Insoluble in water; slightly
Solubility soluble in nonpolar organic [11[3]

solvents.

Table 2: Enthalpy Data for Os3(CO)12

Thermochemic Value
Value (kJ/mol) Method Reference
al Parameter (kcal/mol)

Standard
Enthalpy of )

) ] -418.0+£4.0 -1748.9 + 16.7 Review [4]
Formation (solid,

AfH°solid)

Enthalpy of
Sublimation 32.12+0.1 134.4+0.4 Experimental [4]
(AsubH)

Enthalpy of
Vaporization 24.31 101.7 Experimental [4]
(AvapH)

Table 3: Other Thermodynamic and Reaction Data for Os3(CO)z2
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Property Value Units Method Reference

Specific Heat o
] ] 05-0.6 Jig-K Estimation [1]
Capacity (solid)

ArHe for
Os3(CO)11(H)2 +
CO - 0s3(CO)12
+ H2

-37.7+9.6 kJ/mol ES/KS 2]

ArSe for
Os3(CO)11(H)2 +
CO - 0s3(CO)12
+ H2

-32.6 £ 27.6 J/(mol-K) ES/KS [2]

Activation
Energy for ~90 kJ/mol Experimental [1]

Hydrogenation

Table 4: Computational Thermochemical Data for Os3(CO)12

Parameter Value (kJ/mol) Description Method Reference
Energy per
Packing Energy gy.p
) ~44 cluster in the DFT [5]
in Crystal .
solid state.
Energy barrier
Activation Barrier for twisting
~10 DFT [5]
(DsS < DsR) through the Dsh
transition state.
Energy
Parity Violation difference
Energy ~5x 10710 between D3S DFT [5]
Difference and D3R
enantiomers.
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Experimental Protocols

Detailed experimental procedures for the thermochemical characterization of Os3(CO)12 are not
extensively published in modern literature, with much of the data relying on foundational work.
However, the general methodologies for determining these properties for organometallic
compounds are well-established.

Enthalpy of Formation

The standard enthalpy of formation of many organometallic compounds, including metal
carbonyls, is often determined by reaction-solution calorimetry. Unlike simple organic
compounds, the combustion of organometallics in a bomb calorimeter can lead to non-
stoichiometric metal oxides, complicating the analysis.

e General Protocol for Reaction-Solution Calorimetry:

o Awell-defined chemical reaction involving the compound of interest is selected. The
reaction should go to completion with no side products.

o The heat of this reaction is measured using a sensitive calorimeter.

o The standard enthalpy of formation of the target compound is then calculated using Hess's
Law, provided the enthalpies of formation of all other reactants and products in the
reaction are known with high accuracy.

o This method avoids the ambiguities of combustion and is better suited for substances like
0s3(CO)12.

Enthalpy of Sublimation

The enthalpy of sublimation is a crucial parameter for converting thermochemical data between
the condensed and gas phases. Common techniques for its measurement include:

o Knudsen Effusion Method: This technique measures the rate of effusion of a vapor from a
small orifice in a heated cell kept under high vacuum. The vapor pressure can be determined
as a function of temperature, and the enthalpy of sublimation is then derived from the
Clausius-Clapeyron equation.
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« Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat absorbed

during the sublimation process.[6]

o Correlation Gas Chromatography: This method relates the retention time of a compound on
a gas chromatography column to its vapor pressure, which can then be used to calculate the
enthalpy of sublimation.[6]

Chemical Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key chemical processes
involving Triangulo-dodecacarbonyltriosmium.

Synthesis of Os3(CO)12

The primary industrial and laboratory synthesis of Os3(CO)12 involves the high-pressure
carbonylation of osmium tetroxide.[1][7]

Triangulo-dodecacarbonyltriosmium
(Os3(CO)12)

175°C
100-200 atm

Osmium Tetroxide (OsOa4)

Autoclave Reactor

Carbon Monoxide (CO) Carbon Dioxide (COz2)

Click to download full resolution via product page

Caption: High-pressure synthesis of Os3(CO)az.

Thermal Decomposition Pathway

Os3(C0O)12 exhibits high thermal stability for a metal carbonyl but will decompose at elevated

temperatures by losing carbonyl ligands.[1]
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Caption: Thermal decomposition of Os3(CO)12.

Key Reaction: Hydrogenation

A characteristic reaction of Os3(CO)az is its hydrogenation to form
decacarbonyldihydridotriosmium.[1] This reaction involves the addition of Hz across an Os-Os
bond.

0Os3(CO)12

Oxidative Addition g [{®XE=PI(®{®) L1

Reaction in
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——
—_——
—_——-—
—_———

Hydrogen (H2)
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Caption: Hydrogenation of Os3(CO)z2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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